molecular formula C19H18N4O3S B11014019 N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11014019
M. Wt: 382.4 g/mol
InChI Key: YGZDQXZEVUSVQV-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a glycinamide derivative featuring a 4-oxoquinazolin-3(4H)-yl core linked to a methylsulfanylphenyl group via an acetyl spacer. These compounds are pharmacologically significant, demonstrating activities against tuberculosis, inflammation, and diabetes. Below, we compare this compound with structurally and functionally analogous derivatives.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C19H18N4O3S/c1-27-14-6-4-5-13(9-14)22-17(24)10-20-18(25)11-23-12-21-16-8-3-2-7-15(16)19(23)26/h2-9,12H,10-11H2,1H3,(H,20,25)(H,22,24)

InChI Key

YGZDQXZEVUSVQV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(methylsulfanyl)aniline with 4-oxoquinazoline-3-acetic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

The 4-oxoquinazolin-3(4H)-yl scaffold is a common pharmacophore. Key analogues and their properties include:

2.1 Anti-Tuberculosis Agents
  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor, a validated target for Mycobacterium tuberculosis. Structural Features: Chloro and methyl substituents on the quinazoline ring enhance target binding. Reference: Highlighted as the most active InhA inhibitor in its series .
  • N-(Substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives

    • Activity : Inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase, critical for bacterial respiration.
    • Key Substituents : Electron-withdrawing groups (e.g., nitro, chloro) improve potency .
2.2 Anti-Inflammatory Agents
  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Activity: Exhibited anti-inflammatory efficacy surpassing Diclofenac in carrageenan-induced edema models. Reference: Studied for structure-activity relationships in inflammation .
2.3 Antidiabetic Agents
  • N-[7-Chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide

    • Activity : Significant hypoglycemic effects in streptozotocin-induced diabetic models.
    • Mechanism : Potentiation of insulin secretion or glucose uptake pathways .
  • N-4(Substituted phenyl)-5-{[(2-phenylquinazolin-4-yl)-oxy]-methyl}-1,3,4-thiadiazole-2-amine derivatives

    • Activity : High docking scores for hypoglycemic activity, suggesting α-glucosidase inhibition .

Key Observations :

Substituent Impact: Electron-withdrawing groups (e.g., chloro, nitro) enhance anti-tuberculosis activity by improving target binding . Hydrophilic groups (e.g., hydroxy, amino) may reduce cytotoxicity but are understudied in glycinamide derivatives .

Synthetic Routes :

  • Most analogues are synthesized via nucleophilic substitution (e.g., chloroacetamide intermediates reacting with amines or thiols) .
  • Yields vary widely (38–83%), influenced by steric and electronic effects of substituents .

Biological Efficacy :

  • Anti-inflammatory analogues show promise due to balanced potency and safety profiles .
  • Antidiabetic derivatives require further in vivo validation despite strong in silico docking results .

Biological Activity

N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S, with a molecular weight of 311.33 g/mol. The structural characteristics include a quinazolinone core, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC17H17N3O3S
Molecular Weight311.33 g/mol
IUPAC NameThis compound
LogP2.823

The mechanism of action for this compound involves interaction with specific molecular targets that modulate various cellular pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and inflammation.
  • Cell Signaling Pathways : It modulates pathways related to cell proliferation and apoptosis, indicating potential anticancer properties .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that related quinazoline derivatives can inhibit leukotriene production, which is crucial in inflammatory responses .

Case Study : In a model involving LTA(4) hydrolase inhibition, compounds demonstrated effective suppression of inflammatory mediators in vivo, suggesting that the target compound might have similar efficacy .

Antimicrobial Activity

Preliminary studies suggest that derivatives of the quinazolinone structure exhibit antimicrobial properties against various bacterial strains, including MRSA and E. coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes involved in bacterial metabolism .

Table: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition (%)
Quinazoline Derivative AMRSA85%
Quinazoline Derivative BE. coli90%
N-[3-(methylsulfanyl)phenyl] derivativeK. pneumoniae75%

Pharmacological Studies

Recent pharmacological evaluations have focused on the compound's safety profile and therapeutic potential. In animal models, the compound has shown promising results in reducing inflammation and pain associated with chronic conditions.

Findings :

  • Oral Bioavailability : Studies indicate good oral bioavailability and prolonged half-life, making it suitable for chronic administration .
  • Dose-Response Relationship : A dose-dependent response was observed in anti-inflammatory assays, with effective doses ranging from 0.1 to 10 mg/kg depending on the model used .

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